![molecular formula C14H18F2N4 B11741873 1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a difluoromethyl group, a dimethylamino group, and a pyrazole ring, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound often involve selective electrophilic di- and monofluorinations. For instance, a Selectfluor-triggered multi-component reaction can be used to synthesize 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones . This method is efficient and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine: This compound shares a similar structure but lacks the dimethylamino group.
4-difluoromethyl quinazolin(thi)ones: These compounds have a similar difluoromethyl group but differ in their core structure.
Uniqueness
1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl group and the dimethylamino group, which contribute to its distinctive chemical and biological properties. This combination of functional groups makes it a versatile compound with a wide range of applications.
Propiedades
Fórmula molecular |
C14H18F2N4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-N-[[4-(dimethylamino)phenyl]methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H18F2N4/c1-10-13(9-20(18-10)14(15)16)17-8-11-4-6-12(7-5-11)19(2)3/h4-7,9,14,17H,8H2,1-3H3 |
Clave InChI |
GWHJAVQAGAEWGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=CC=C(C=C2)N(C)C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
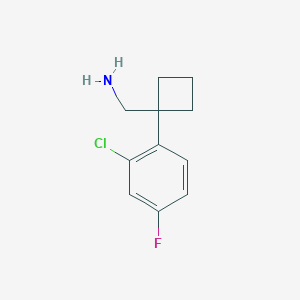
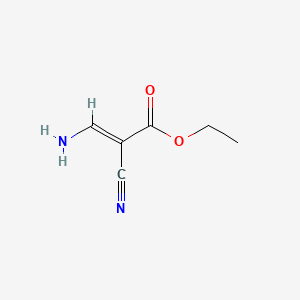
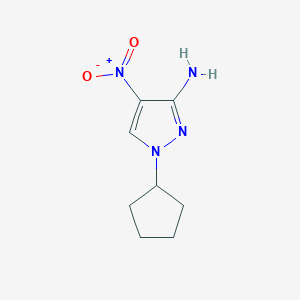
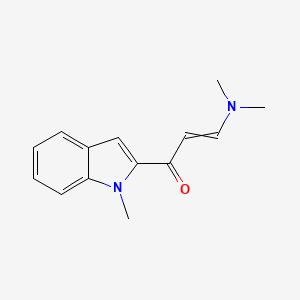
![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)

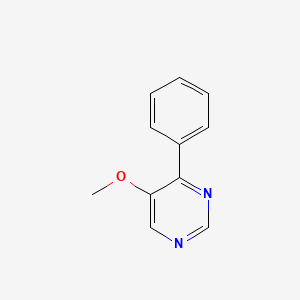
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
![2-(4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741867.png)
